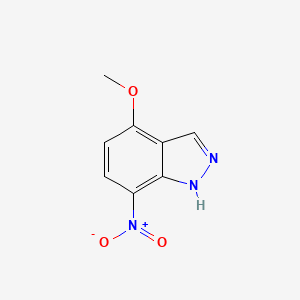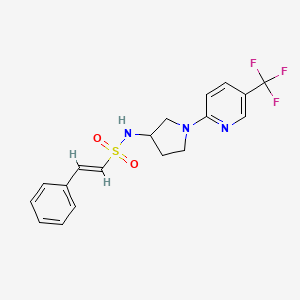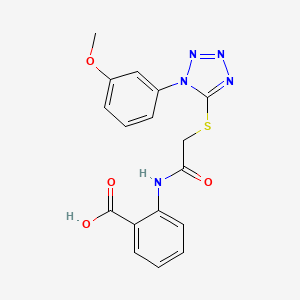![molecular formula C15H17N3O3S B2760899 N-(2-cyanoethyl)-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-96-9](/img/structure/B2760899.png)
N-(2-cyanoethyl)-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of quinoline, a nitrogen-containing heterocycle . Quinoline and its derivatives are known for their broad spectrum of bioactivity, making them valuable in drug research and development . The compound also contains a sulfonamide group, which is often found in various drugs due to its bioactive properties .
Molecular Structure Analysis
The molecular structure of this compound likely involves a quinoline core, which consists of a benzene ring fused with a pyridine ring . The compound also contains a sulfonamide group, which consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to two other oxygen atoms .Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo various chemical reactions. For example, they can participate in electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinoline derivatives generally exhibit stability and reactivity similar to those of benzene and pyridine .Applications De Recherche Scientifique
Sulfonamide Hybrids and Biological Activities
Sulfonamides, including structures similar to N-(2-cyanoethyl)-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, have been a focal point in the development of pharmacologically active compounds. These compounds are known for their versatility in pharmacological applications due to their antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The broad spectrum of biological activities is attributed to the sulfonamide's ability to be hybridized with various organic compounds, leading to a wide range of two-component sulfonamide hybrids. These hybrids have shown significant promise in medicinal chemistry, particularly in the synthesis of compounds with potential antineoplastic (anticancer) properties (Ghomashi et al., 2022).
Synthesis of Quinolines and Anticancer Evaluation
Research has highlighted the efficient use of certain sulfonamide compounds in the synthesis of quinolines, a class of compounds with notable importance in medicinal chemistry. For instance, poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide have been utilized as reagents for the synthesis of quinolines under aqueous and solvent-free conditions, achieving excellent yields. These synthesized quinolines have been evaluated for their potential as antineoplastic drugs, showing promising cell growth inhibitory properties, particularly against solid tumors like CNS-, melanoma-, and prostate-derived cells. The significance of these findings lies in the development of novel antineoplastic agents that do not primarily rely on topoisomerase II poisoning ability for their mechanism of action (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Anticancer Activity and Carbonic Anhydrase Inhibition
Further studies have explored the design and synthesis of novel tetrahydroquinoline derivatives containing the sulfonamide moiety, revealing substantial antitumor activity in vitro and/or in vivo. The anticancer activity of these compounds is often linked to the inhibition of carbonic anhydrase isozymes, a mechanism that plays a crucial role in tumor growth and metastasis. This research provides valuable insights into the development of sulfonamide-based anticancer agents, offering a promising approach to cancer therapy by targeting specific cellular mechanisms. The newly synthesized quinoline and pyrimido[4,5-b]quinoline derivatives bearing a sulfonamide moiety have shown interesting cytotoxic activities against breast cancer cell lines, underscoring the potential of these compounds in anticancer drug development (Ghorab, Ragab, & Hamed, 2009; 2010).
Orientations Futures
Mécanisme D'action
Target of Action
The compound, also known as N-(2-cyanoethyl)-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, is a derivative of nucleoside phosphoramidites . Nucleoside phosphoramidites are used to synthesize oligonucleotides, relatively short fragments of nucleic acid and their analogs . Therefore, the primary targets of this compound are likely to be the nucleic acids in the cells.
Mode of Action
The compound interacts with its targets through a process known as phosphoramidite strategy . This involves the treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . The compound can be incorporated into synthetic nucleic acids as long as a nucleoside analog contains at least one hydroxy group .
Biochemical Pathways
The compound affects the synthesis of oligonucleotides, which are crucial components of nucleic acids . These oligonucleotides can be incorporated into various biochemical pathways, including DNA replication, transcription, and translation, thereby influencing the production of proteins and other cellular components.
Result of Action
The result of the compound’s action is the synthesis of oligonucleotides, which are integral to the structure and function of nucleic acids . This can influence various cellular processes, including gene expression, protein synthesis, and cell replication.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the catalytic action of the weak acid used in the phosphoramidite strategy . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, presence of other chemicals, and the specific characteristics of the cell or organism in which it is used.
Propriétés
IUPAC Name |
N-(2-cyanoethyl)-N-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-17(7-2-6-16)22(20,21)13-9-11-3-4-14(19)18-8-5-12(10-13)15(11)18/h9-10H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEIFCDBYBORLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)S(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677438 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-cyanoethyl)-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2760816.png)
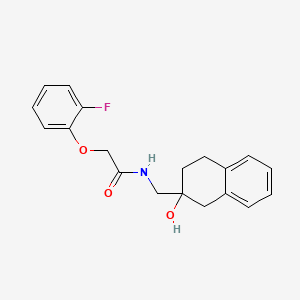

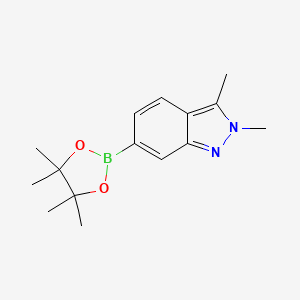
![5-Bromo-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine](/img/structure/B2760822.png)
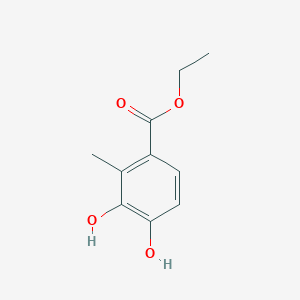
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2760826.png)
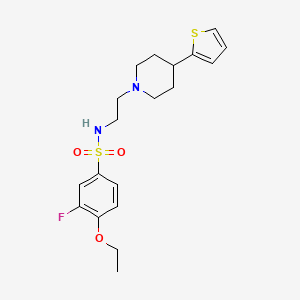
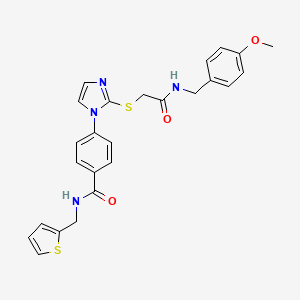
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2760833.png)
![4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride](/img/structure/B2760835.png)
